

1-Bromo-3,5-dichlorobenzene-d3 molecular weight

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Compound of Interest

Compound Name: 1-Bromo-3,5-dichlorobenzene-d3

Cat. No.: B12401951

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Introduction to 1-Bromo-3,5-dichlorobenzene-d3

1-Bromo-3,5-dichlorobenzene is a halogenated aromatic hydrocarbon used as a building block or intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] Its deuterated form, **1-Bromo-3,5-dichlorobenzene-d3**, is a stable isotope-labeled compound. Isotopic labeling is a critical technique in modern drug development and metabolism studies, where it is used to trace the metabolic fate of molecules and to serve as an internal standard for quantitative analysis.[4][5][6] The incorporation of deuterium (^2H) atoms allows the compound to be distinguished from its unlabeled counterpart by mass spectrometry due to the mass difference, without significantly altering its chemical properties.[6][7]

Molecular Weight Determination

The molecular weight of a compound is a fundamental physical property. For isotopically labeled molecules, it is crucial to calculate the monoisotopic mass, which is the mass of an ion for a molecule calculated using the mass of the most abundant isotope of each element.

The molecular formula for 1-Bromo-3,5-dichlorobenzene is $\text{C}_6\text{H}_3\text{BrCl}_2$. [1][8] In the deuterated analogue, the three hydrogen atoms on the aromatic ring are replaced by three deuterium atoms, resulting in the formula $\text{C}_6\text{D}_3\text{BrCl}_2$. The table below summarizes the molecular weights of both compounds, calculated using the monoisotopic masses of the most abundant isotopes (^1H , ^2D , ^{12}C , ^{35}Cl , ^{79}Br).

Data Presentation: Molecular Weight Comparison

Compound	Molecular Formula	Isotope Composition	Monoisotopic Molecular Weight (Da)	Average Molecular Weight (g/mol)
1-Bromo-3,5-dichlorobenzene	$C_6H_3BrCl_2$	$(6 * ^{12}C) + (3 * ^1H) + (1 * ^{79}Br) + (2 * ^{35}Cl)$	223.88	225.90 ^{[9][10]}
1-Bromo-3,5-dichlorobenzene-d3	$C_6D_3BrCl_2$	$(6 * ^{12}C) + (3 * ^2D) + (1 * ^{79}Br) + (2 * ^{35}Cl)$	226.90	228.92

Note: Monoisotopic mass is calculated using the most abundant isotopes: C=12.0000, H=1.0078, D=2.0141, Br=78.9183, Cl=34.9689. Average molecular weight considers the natural abundance of all stable isotopes.

Experimental Protocol: Molecular Weight Confirmation by Mass Spectrometry

Mass spectrometry (MS) is the definitive technique for confirming the molecular weight of compounds like **1-Bromo-3,5-dichlorobenzene-d3**.^[11] Gas Chromatography-Mass Spectrometry (GC-MS) is particularly well-suited for this volatile, halogenated aromatic compound.

Objective:

To confirm the molecular weight and isotopic enrichment of **1-Bromo-3,5-dichlorobenzene-d3**.

Materials and Reagents:

- **1-Bromo-3,5-dichlorobenzene-d3** sample
- High-purity solvent (e.g., Dichloromethane, Hexane)

- GC-MS system equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Methodology:

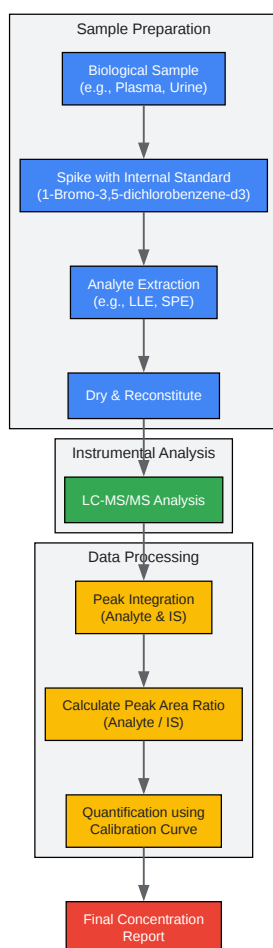
- Sample Preparation:
 - Prepare a dilute solution of the **1-Bromo-3,5-dichlorobenzene-d3** sample in a suitable volatile solvent (e.g., 100 µg/mL in dichloromethane).
 - Ensure the final sample is a clear solution, free from any particulate matter.
- GC-MS Instrumentation and Conditions:
 - Gas Chromatograph (GC):
 - Injector: Split/splitless inlet, operated in split mode (e.g., 50:1 split ratio) at 250°C.
 - Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
 - Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
 - Oven Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at 20°C/min, and hold for 5 minutes.
 - Mass Spectrometer (MS):
 - Ionization Mode: Electron Ionization (EI) at 70 eV.[\[12\]](#) EI is a hard ionization technique that provides characteristic fragmentation patterns and a clear molecular ion peak.
 - Mass Analyzer: Set to scan a mass range that includes the expected molecular ions (e.g., m/z 50-350).
 - Detector: Electron multiplier, properly tuned according to the manufacturer's protocol.
[\[13\]](#)
- Data Acquisition:

- Inject 1 μL of the prepared sample into the GC-MS system.
- Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to **1-Bromo-3,5-dichlorobenzene-d3**.
- Data Analysis and Interpretation:
 - Identify the molecular ion (M^+) peak in the mass spectrum. Due to the presence of multiple bromine and chlorine isotopes (^{79}Br , ^{81}Br , ^{35}Cl , ^{37}Cl), the molecular ion will appear as a characteristic cluster of peaks.
 - For **1-Bromo-3,5-dichlorobenzene-d3** ($\text{C}_6\text{D}_3^{79}\text{Br}^{35}\text{Cl}_2$), the monoisotopic molecular ion peak should be observed at m/z 226.90.
 - Analyze the isotopic pattern of the molecular ion cluster to confirm the presence of one bromine and two chlorine atoms. The relative intensities of the isotopic peaks are predictable and provide high confidence in the elemental composition.
 - Compare the spectrum to that of the unlabeled standard (1-Bromo-3,5-dichlorobenzene) to confirm the mass shift of +3 Da, verifying the incorporation of three deuterium atoms.

Application and Workflow Visualization

A primary application of **1-Bromo-3,5-dichlorobenzene-d3** is its use as an internal standard (IS) in quantitative analytical methods, such as those used in drug metabolism and pharmacokinetic studies.^{[5][14]} The IS is added at a known concentration to both calibration standards and unknown samples to correct for variability in sample preparation and instrument response.

The following diagram illustrates a typical experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.



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Caption: Workflow for quantitative analysis using a stable isotope-labeled internal standard.

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